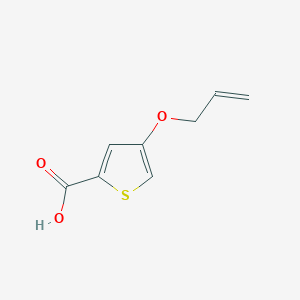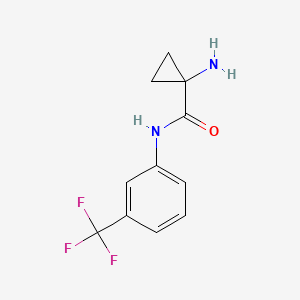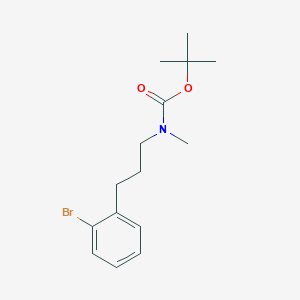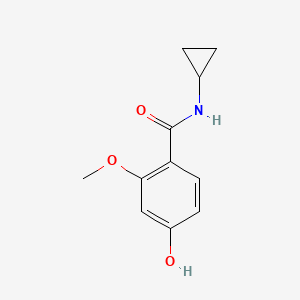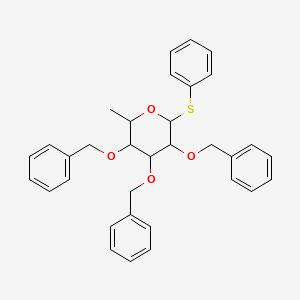
2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The boronic ester group can be introduced via a reaction between the benzofuran derivative and a boronic acid or boronic ester precursor.
- A common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
Industrial production of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzofuran Ring:
- The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, 5-fluoro-2-hydroxybenzaldehyde can be cyclized with an appropriate reagent to form 5-fluoro-1-benzofuran.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
- This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
-
Oxidation and Reduction:
- The benzofuran ring can undergo oxidation to form quinone derivatives.
- Reduction reactions can be used to modify the fluorine substituent or the benzofuran ring itself.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, palladium chloride, or palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Quinone Derivatives: Formed through oxidation of the benzofuran ring.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Employed in the synthesis of organic electronic materials and polymers.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds with biological activity.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or substituted alkene product, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 2-(5-Bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Chloro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Iodo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- The presence of the fluorine atom in 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its bromo, chloro, and iodo counterparts.
- The fluorine substituent can also influence the biological activity of compounds synthesized using this reagent, making it a valuable tool in drug discovery and development.
Propriétés
Formule moléculaire |
C14H16BFO3 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-(5-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
Clé InChI |
RSCYQNCWRAXVRB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
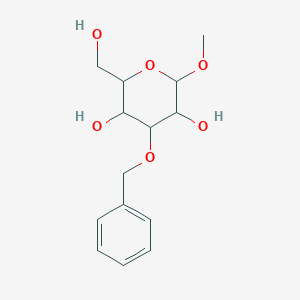
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
